Cas no 1160573-26-1 (1-Bromo-5-chloro-2,3-difluorobenzene)

1-Bromo-5-chloro-2,3-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-5-chloro-2,3-difluorobenzene
- 5-CHLORO-2,3-DIFLUOROBROMOBENZENE
- 1160573-26-1
- CS-0376395
- SCHEMBL22165559
- BS-30164
-
- MDL: MFCD11845996
- インチ: 1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
- InChIKey: QTGHEPDHRHJOGR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1F)F)Cl
計算された属性
- せいみつぶんしりょう: 225.89965g/mol
- どういたいしつりょう: 225.89965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0
1-Bromo-5-chloro-2,3-difluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259687-250mg |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 95% | 250mg |
$145 | 2024-06-06 | |
Alichem | A013017447-500mg |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 97% | 500mg |
$847.60 | 2023-09-04 | |
TRC | B682998-250mg |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 250mg |
$ 316.00 | 2023-04-18 | ||
Fluorochem | 037643-5g |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 5g |
£556.00 | 2022-03-01 | ||
1PlusChem | 1P00HE59-250mg |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 96% | 250mg |
$76.00 | 2025-02-28 | |
A2B Chem LLC | AI10685-5g |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 96% | 5g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AI10685-10g |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 96% | 10g |
$825.00 | 2024-04-20 | |
A2B Chem LLC | AI10685-100g |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 95% | 100g |
$7616.00 | 2024-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447065-5g |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 96% | 5g |
¥2505.00 | 2024-08-09 | |
Ambeed | A161492-5g |
1-Bromo-5-chloro-2,3-difluorobenzene |
1160573-26-1 | 96% | 5g |
$289.0 | 2024-04-26 |
1-Bromo-5-chloro-2,3-difluorobenzene 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-Bromo-5-chloro-2,3-difluorobenzeneに関する追加情報
1-Bromo-5-chloro-2,3-difluorobenzene (CAS No. 1160573-26-1): A Versatile Intermediate in Modern Chemical Synthesis
1-Bromo-5-chloro-2,3-difluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1160573-26-1, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical development. Its unique structural features, comprising both bromine and chlorine substituents along with fluorine atoms at specific positions, make it a valuable intermediate for constructing complex molecular architectures. This compound plays a pivotal role in the synthesis of various pharmacologically active agents, agrochemicals, and specialty chemicals, reflecting its broad utility in industrial and academic research.
The increasing demand for fluorinated compounds in medicinal chemistry stems from their enhanced metabolic stability, improved bioavailability, and altered electronic properties compared to their non-fluorinated counterparts. In particular, the presence of multiple halogen atoms in 1-bromo-5-chloro-2,3-difluorobenzene provides a rich platform for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other palladium-catalyzed transformations. These reactions are essential for building biaryl structures, which are prevalent in many drugs on the market today.
Recent advancements in synthetic methodologies have highlighted the importance of 1-bromo-5-chloro-2,3-difluorobenzene as a key building block. For instance, studies have demonstrated its efficient use in Suzuki-Miyaura coupling reactions to form biaryl systems, which are crucial motifs in drug design. The compound's ability to undergo regioselective transformations allows chemists to tailor the substitution patterns on the benzene ring with high precision. This has led to the development of novel heterocyclic compounds with potential therapeutic applications.
In the realm of pharmaceutical research, 1-bromo-5-chloro-2,3-difluorobenzene has been utilized in the synthesis of kinase inhibitors, which are targeted therapies for various cancers and inflammatory diseases. The fluorine atoms at the 2 and 3 positions contribute to the compound's lipophilicity and binding affinity to biological targets. Furthermore, its bromine and chlorine substituents serve as handles for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
The agrochemical industry also benefits from the versatility of 1-bromo-5-chloro-2,3-difluorobenzene. Its incorporation into herbicides and fungicides enhances their efficacy by improving their interaction with biological targets. Researchers have leveraged its reactivity to develop new classes of pesticides with reduced environmental impact while maintaining high potency against pests.
The synthesis of 1-bromo-5-chloro-2,3-difluorobenzene itself is an intriguing process that showcases modern synthetic techniques. Traditional methods often involve halogen exchange reactions or direct fluorination of precursors. However, recent studies have explored more efficient routes using transition metal catalysis and electrochemical methods. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.
The role of computational chemistry in optimizing reactions involving 1-bromo-5-chloro-2,3-difluorobenzene cannot be overstated. Molecular modeling techniques help predict reaction outcomes and identify optimal conditions for synthesis. This approach has accelerated the discovery process in drug development by minimizing experimental trials and reducing time-to-market for new compounds.
The future prospects for 1-bromo-5-chloro-2,3-difluorobenzene are promising as research continues to uncover new applications and synthetic strategies. The integration of machine learning algorithms into chemical research is expected to further enhance its utility by predicting novel reaction pathways and optimizing existing ones. As a result, this compound will likely remain a cornerstone in the synthesis of advanced materials and bioactive molecules.
In conclusion, 1-bromo-5-chloro-2,3-difluorobenzene (CAS No. 1160573-26-1) is a multifaceted intermediate with broad applications across multiple industries. Its unique structural features enable diverse synthetic transformations that are critical for developing new drugs, agrochemicals, and specialty chemicals. As research progresses and new methodologies emerge, this compound will continue to play a vital role in advancing chemical synthesis and innovation.
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